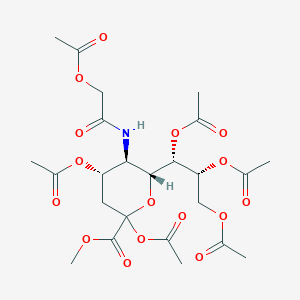

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl (4S,5R,6R)-2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO16/c1-11(26)35-9-18(38-14(4)29)21(39-15(5)30)22-20(25-19(32)10-36-12(2)27)17(37-13(3)28)8-24(41-22,23(33)34-7)40-16(6)31/h17-18,20-22H,8-10H2,1-7H3,(H,25,32)/t17-,18+,20+,21+,22+,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLNEPRLKNKBFL-MVXXMNISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester, a fully protected derivative of N-glycolylneuraminic acid (Neu5Gc). Due to the limited availability of specific experimental data for this exact molecule, this guide combines general knowledge with data from closely related and structurally similar compounds to offer a valuable resource for researchers in glycobiology and medicinal chemistry. The guide covers the compound's structure, physicochemical properties, and its significance in the broader context of sialic acid research. Detailed, representative experimental protocols for its synthesis, purification, and characterization by spectroscopic methods are provided, alongside a discussion of its potential biological roles and applications.

Introduction

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1] They play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions.[2] N-glycolylneuraminic acid (Neu5Gc) is a major sialic acid in most mammals, synthesized from N-acetylneuraminic acid (Neu5Ac) by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH).[3] Humans have a loss-of-function mutation in the CMAH gene, rendering them unable to synthesize Neu5Gc.[1] Despite this, Neu5Gc can be metabolically incorporated into human tissues from dietary sources, leading to immunological responses and potential implications in diseases such as cancer and cardiovascular conditions.[4]

The study of Neu5Gc-containing glycoconjugates often requires chemically modified derivatives to enhance stability, facilitate synthesis, or enable specific analytical techniques. This compound is a fully protected form of Neu5Gc, where all hydroxyl groups are acetylated and the carboxylic acid is esterified. This peracetylated form offers increased solubility in organic solvents and serves as a key intermediate in the synthesis of more complex glycoconjugates.[5] This guide will delve into the structural and experimental aspects of this important molecule.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from its structure and data available for analogous compounds.

| Property | Value | Reference |

| Molecular Formula | C24H33NO16 | [6] |

| Molecular Weight | 591.52 g/mol | [6] |

| CAS Number | 118865-38-6 | [6] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol | [6] |

| Storage | -20°C |

Synthesis and Purification

Representative Experimental Protocol: Synthesis

Step 1: Methyl Esterification of N-Glycolylneuraminic Acid

-

Suspend N-glycolylneuraminic acid (Neu5Gc) in anhydrous methanol.

-

Add a catalytic amount of a strong acid catalyst (e.g., acetyl chloride or a strongly acidic ion-exchange resin).[7]

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is fully dissolved and the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate or an anion-exchange resin).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-glycolylneuraminic acid methyl ester.

Step 2: Peracetylation

-

Dissolve the crude N-glycolylneuraminic acid methyl ester in a mixture of acetic anhydride and pyridine (or another suitable base).[8]

-

Stir the reaction at room temperature overnight or until TLC analysis indicates the complete formation of the peracetylated product.

-

Quench the reaction by the slow addition of ice-water.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Representative Experimental Protocol: Purification

The crude product can be purified by silica gel column chromatography.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto a silica gel column equilibrated with a non-polar solvent (e.g., hexane or toluene).

-

Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified this compound as a white solid.

Spectroscopic Characterization

Specific NMR and mass spectrometry data for this compound are not available. The following tables present expected chemical shifts and mass-to-charge ratios based on data from the closely related compound, 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester, and general knowledge of NMR and MS fragmentation patterns of peracetylated sugars.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.3 | m | H-4 |

| ~5.2 | m | H-7 |

| ~5.0 | m | H-8 |

| ~4.8 | m | H-6 |

| ~4.3 | dd | H-9a |

| ~4.1 | dd | H-9b |

| ~4.0 | m | H-5 |

| ~3.8 | s | OCH₃ (Ester) |

| ~2.5 | dd | H-3eq |

| ~2.1-1.9 | multiple s | 6 x O-Acetyl CH₃ |

| ~1.9 | dd | H-3ax |

¹³C NMR (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~170-172 | C=O (Acetyl, Glycolyl, Ester) |

| ~98 | C-2 |

| ~72-68 | C-4, C-6, C-7, C-8 |

| ~62 | C-9 |

| ~53 | OCH₃ (Ester) |

| ~49 | C-5 |

| ~38 | C-3 |

| ~23-20 | CH₃ (Acetyl) |

Mass Spectrometry (MS) (Predicted)

Electrospray Ionization (ESI-MS):

| m/z | Ion |

| 614.2 [M+Na]⁺ | Sodium Adduct |

| 592.2 [M+H]⁺ | Protonated Molecule |

Electron Ionization (EI-MS) Fragmentation: Fragmentation would be complex, with characteristic losses of acetic acid (60 Da), ketene (42 Da), and the methoxycarbonyl group (59 Da).[9]

Biological Significance and Applications

The peracetylated form of Neu5Gc methyl ester is primarily a synthetic intermediate. Its biological activity is limited due to the masking of the hydroxyl groups, which are essential for biological recognition. However, its utility lies in its role as a precursor for the synthesis of various biologically relevant molecules.[5]

Applications include:

-

Synthesis of Glycosyl Donors: It can be converted into glycosyl halides or other activated forms for use in glycosylation reactions to synthesize complex oligosaccharides, glycolipids, and glycoproteins containing Neu5Gc.

-

Preparation of Neoglycoconjugates: It can be used to synthesize neoglycoconjugates, which are valuable tools for studying carbohydrate-protein interactions and for the development of diagnostics and therapeutics.

-

Metabolic Labeling Studies: Although less common for the peracetylated form, derivatives of Neu5Gc are used in metabolic labeling experiments to track the incorporation and distribution of this non-human sialic acid in cells and organisms.

Signaling Pathway Involvement

While this compound itself is not directly involved in signaling, the parent molecule, Neu5Gc, is a critical component of sialoglycans that modulate various signaling pathways. The presence of Neu5Gc on cell surface glycans can alter the binding of endogenous lectins, such as Siglecs, which are important regulators of immune cell signaling. The incorporation of dietary Neu5Gc into human tissues can lead to the generation of anti-Neu5Gc antibodies, triggering chronic inflammation, a process implicated in the progression of cancer and other diseases.

The following diagram illustrates the general biosynthetic pathway of O-acetylated sialic acids, a modification that, like N-glycolylation, adds to the diversity of sialic acid structures and their biological functions.

Caption: Biosynthesis and transport of O-acetylated sialic acids.

Conclusion

This compound is a valuable, fully protected derivative of the biologically significant sialic acid, Neu5Gc. While specific experimental data for this compound remains limited in publicly accessible literature, this guide provides a robust framework for its synthesis, purification, and characterization based on well-established principles of carbohydrate chemistry and data from analogous molecules. As research into the roles of Neu5Gc in health and disease continues to expand, the utility of such protected derivatives as synthetic intermediates will undoubtedly grow, enabling the development of new tools to probe the complexities of the sialome.

References

- 1. Expression and distribution of N-acetyl and N-glycolylneuraminic acids in secreted and cell-associated glycoconjugates by two human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Delchimica [delchimica.com]

- 3. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination and distribution of N-acetyl- and N-glycolylneuraminic acids in culture media and cell-associated glycoconjugates from human malignant mesothelioma and adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 118865-38-6 [m.chemicalbook.com]

- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cem.de [cem.de]

- 9. researchgate.net [researchgate.net]

- 10. High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Peracetylated Neu5Gc Methyl Ester

This technical guide provides a comprehensive overview of the properties, synthesis, and characterization of peracetylated N-glycolylneuraminic acid (Neu5Gc) methyl ester. This document is intended for researchers, scientists, and drug development professionals working with sialic acids and their derivatives.

Core Properties

Peracetylated Neu5Gc methyl ester is a chemically modified derivative of Neu5Gc, a sialic acid found in most mammals but not naturally synthesized in humans.[1] The peracetylation and methyl esterification of Neu5Gc enhance its solubility in organic solvents and make it a useful intermediate for further chemical modifications and biological studies.

Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₂₀H₂₉NO₁₄ | Calculated |

| Molecular Weight | 507.44 g/mol | Calculated |

| Melting Point | Not Available | |

| Specific Rotation ([α]D) | Not Available | |

| Appearance | Solid | [1] |

Spectroscopic Data

Detailed NMR spectroscopic data for peracetylated Neu5Gc methyl ester is not explicitly available. However, data for the closely related peracetylated N-acetylneuraminic acid (Neu5Ac) methyl ester can be used as a reference. The primary difference in the NMR spectra would be the signals corresponding to the N-glycolyl group in Neu5Gc.

Reference 13C NMR Data (O-acetylated α-Neu5Ac methyl ester methyl glycoside in CDCl₃): Key expected differences for peracetylated Neu5Gc methyl ester would be observed in the chemical shifts of the N-acyl group carbons.

| Carbon Atom | Chemical Shift (δ) ppm (Reference: O-acetylated α-Neu5Ac methyl ester methyl glycoside) | Expected Shift for Peracetylated Neu5Gc Methyl Ester |

| C=O (N-glycolyl) | ~170-175 | Similar to N-acetyl |

| CH₂ (N-glycolyl) | Not Applicable | Expected around 60-70 ppm |

| C=O (acetyl) | ~170 | Similar |

| CH₃ (acetyl) | ~21 | Similar |

| COOCH₃ | ~53 | Similar |

| C1 | ~168 | Similar |

| C2 | ~98 | Similar |

| C3 | ~38 | Similar |

| C4-C9 | ~50-75 | Similar |

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) of acetylated Neu5Gc derivatives shows characteristic fragment ions. The presence of the N-glycolyl group is indicated by ions at m/z 112 and 227.[2] The mass spectrum would also display a characteristic ion at m/z 43, corresponding to the acetyl group.[2]

Experimental Protocols

The synthesis of peracetylated Neu5Gc methyl ester involves two primary steps: methyl esterification of the carboxylic acid group and peracetylation of the hydroxyl groups and the N-glycolyl hydroxyl group.

Synthesis of Neu5Gc Methyl Ester

The esterification of Neu5Gc can be challenging due to its poor solubility in organic solvents like methanol.[3] Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating.[4][5]

Materials:

-

N-glycolylneuraminic acid (Neu5Gc)

-

Anhydrous Methanol (MeOH)

-

Trifluoroacetic acid (TFA) or Dowex 50x8 (H⁺) resin[4]

Procedure:

-

Suspend Neu5Gc in anhydrous methanol in a microwave-safe vessel.

-

Add a catalytic amount of trifluoroacetic acid or Dowex 50x8 (H⁺) resin.[4]

-

Seal the vessel and subject the mixture to microwave irradiation (e.g., 80°C for 30 minutes).[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield Neu5Gc methyl ester.

Peracetylation of Neu5Gc Methyl Ester

Peracetylation is typically achieved using acetic anhydride and a base catalyst like pyridine.

Materials:

-

Neu5Gc methyl ester

-

Acetic anhydride (Ac₂O)

-

Pyridine

Procedure:

-

Dissolve Neu5Gc methyl ester in a mixture of acetic anhydride and pyridine.

-

Stir the reaction mixture at room temperature. Conventional methods may require long reaction times (e.g., ~20 hours).[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process to obtain peracetylated Neu5Gc methyl ester.

Caption: Synthetic pathway for Peracetylated Neu5Gc Methyl Ester.

Characterization Workflow

This diagram outlines the typical analytical workflow for the characterization of the final product.

References

- 1. hmdb.ca [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]

The Pivotal Role of Acetylated Sialic Acids in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialic acids, the terminal monosaccharides on many vertebrate cell surface glycans, are key players in a vast array of biological processes.[1][2] A common and functionally critical modification to the sialic acid backbone is O-acetylation, a dynamic process that profoundly influences cellular recognition, signaling, and host-pathogen interactions.[2][3][4] This technical guide provides an in-depth exploration of the biosynthesis, diverse functions, and pathological implications of acetylated sialic acids. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of crucial pathways to serve as a comprehensive resource for researchers in glycobiology and drug development.

Introduction to Sialic Acid O-Acetylation

Sialic acids are a family of nine-carbon carboxylated sugars.[5][6] The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). O-acetylation, the addition of an acetyl group to the hydroxyl groups of the sialic acid molecule, is a widespread modification that dramatically alters its biochemical properties.[2][5] The most frequently observed modifications occur at the C-9 position, resulting in 9-O-acetylated sialic acid (Neu5,9Ac₂), though acetylation at C-4 and C-7 also occurs.[2][4][7] This seemingly subtle modification has profound consequences, acting as a molecular switch that can either mask or create binding sites for various proteins, thereby modulating a wide range of biological phenomena.[8]

Biosynthesis and Turnover of Acetylated Sialic Acids

The dynamic regulation of sialic acid O-acetylation is controlled by the balanced activities of two key enzyme families: sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs).[3][5][9]

Sialate-O-acetyltransferases (SOATs) are responsible for the addition of acetyl groups to sialic acids.[1][9] In mammals, this process primarily occurs in the Golgi apparatus.[1][10] The human enzyme CASD1 (capsule structure1 domain containing 1) has been identified as a key sialate-O-acetyltransferase.[10] It transfers an acetyl group from acetyl-CoA to the C-7 position of a sialic acid residue, which can then migrate to the C-9 position.[1][5]

Sialate-O-acetylesterases (SIAEs) catalyze the removal of O-acetyl groups, reversing the action of SOATs.[1][11] These enzymes are found in various cellular compartments, including the cytosol and lysosomes, as well as in secreted forms.[1][12] The human SIAE gene encodes an enzyme that plays a crucial role in regulating the level of sialic acid O-acetylation and has been implicated in immune tolerance.[11][13]

The interplay between SOATs and SIAEs determines the steady-state level of O-acetylated sialic acids on the cell surface, allowing for dynamic regulation in response to various physiological and pathological stimuli.

Figure 1: Biosynthesis and Turnover of O-Acetylated Sialic Acids.

Functional Roles of Acetylated Sialic Acids

The presence or absence of O-acetyl groups on sialic acids has far-reaching consequences for cellular function, impacting everything from immune recognition to cancer progression.

Modulation of Immune Responses

O-acetylation of sialic acids plays a critical role in regulating the immune system. It can prevent the binding of certain Siglecs (sialic acid-binding immunoglobulin-like lectins), a family of inhibitory receptors expressed on immune cells.[8] This masking effect can modulate immune cell activation and tolerance. For example, de-O-acetylation is required for the maintenance of immunological tolerance.[11]

Role in Cancer Biology

Aberrant sialylation is a hallmark of cancer, and changes in O-acetylation are increasingly recognized as key contributors to malignancy.[14]

-

Apoptosis: 9-O-acetylation of the ganglioside GD3 has been shown to protect cancer cells from apoptosis.[8][12][13] Non-acetylated GD3 can induce apoptosis, but its O-acetylation blocks this pro-apoptotic function.[8][15]

-

Cell Proliferation and Metastasis: Changes in sialic acid acetylation can impact cancer cell proliferation and migration.[16][17] De-O-acetylated sialic acids have been shown to increase the binding of selectins, which are involved in cancer metastasis.[16]

Host-Pathogen Interactions

O-acetylated sialic acids are crucial determinants in the interactions between hosts and pathogens.

-

Viral Recognition: Some viruses, like influenza C virus, specifically recognize 9-O-acetylated sialic acids as receptors for entry into host cells.[4] Conversely, 9-O-acetylation can inhibit the binding of influenza A and B viruses.[12]

-

Bacterial Interactions: O-acetylation of sialic acids in the mucus layer can protect against bacterial sialidases, enzymes that bacteria use to break down host glycans.[4]

Figure 2: Functional Consequences of Sialic Acid O-Acetylation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes involved in sialic acid O-acetylation and the binding affinities of proteins to acetylated sialic acids.

Table 1: Kinetic Parameters of Sialate-O-Acetylesterases (SIAEs)

| Enzyme Source | Substrate | Apparent KM (mM) | Vmax (U/mg protein) | Reference |

| Equine Liver | Neu5,9Ac₂ | 0.13 - 24 | 0.55 - 11 | [7] |

| Bovine Brain | Neu5,9Ac₂ | 0.13 - 24 | 0.55 - 11 | [7] |

| Influenza C Virus | Neu5,9Ac₂ | 0.13 - 24 | 0.55 - 11 | [7] |

| Human Lymphoblasts (ALL) | Neu5,9Ac₂ | 0.38 | Not specified | [1][5] |

| Rat Liver | Neu5,9Ac₂ | 8.8 | 48 nmol/min/mg | [18] |

Table 2: Binding Affinities for Sialic Acids

| Protein | Ligand | Dissociation Constant (Kd) | Method | Reference |

| Rhesus Rotavirus VP8 | N-acetylneuraminic acid trisaccharide | 1.2 mM | NMR Spectroscopy | [19] |

| Rhesus Rotavirus VP8 | N-glycolylneuraminic acid trisaccharide | 11 mM | NMR Spectroscopy | |

| Mistletoe Lectin I (MLI) | Neu5Ac | -6.2 kcal/mol (Binding Affinity) | Virtual Docking | |

| Sambucus nigra Lectin (SNA) | Neu5Ac | -6.2 kcal/mol (Binding Affinity) | Virtual Docking | [6] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the analysis of acetylated sialic acids.

High-Performance Liquid Chromatography (HPLC) for Sialic Acid Analysis

HPLC is a widely used method for the separation and quantification of different sialic acid species.

Protocol Overview:

-

Release of Sialic Acids: Sialic acids are released from glycoproteins by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours) or enzymatic digestion with neuraminidase.[20][21]

-

Derivatization: The released sialic acids are derivatized with a fluorescent label, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), to enhance detection sensitivity.[20][22] The reaction is typically carried out in the dark at 50-60°C for 2-3 hours.[3]

-

Chromatographic Separation: The DMB-labeled sialic acids are separated on a reversed-phase C18 column using an isocratic or gradient elution with a mobile phase typically consisting of acetonitrile, methanol, and water.[20][22]

-

Detection: The fluorescently labeled sialic acids are detected using a fluorescence detector.

Figure 3: Workflow for HPLC Analysis of Acetylated Sialic Acids.

Mass Spectrometry (MS) for Structural Characterization

Mass spectrometry is a powerful technique for the detailed structural analysis of O-acetylated sialic acids, including the determination of the position of acetylation.

Protocol Overview:

-

Release and Purification of Glycans: N-glycans are released from glycoproteins using enzymes like PNGase F. The released glycans are then purified.[3]

-

Derivatization (Optional but Recommended): To stabilize the labile O-acetyl groups and improve ionization, chemical derivatization methods such as methylamidation or permethylation can be employed.[23]

-

MS Analysis: The prepared samples are analyzed by MALDI-MS or LC-MS/MS. Ion mobility-mass spectrometry (IM-MS) is particularly useful for separating isomeric structures.[3][24]

-

Data Analysis: The fragmentation patterns of the sialylated glycans are analyzed to determine the presence and location of O-acetyl groups.

Flow Cytometry for Cell Surface Analysis

Flow cytometry allows for the quantitative analysis of O-acetylated sialic acids on the surface of intact cells.

Protocol Overview:

-

Cell Preparation: Cells are harvested and washed. Fixation with paraformaldehyde is often performed.[25]

-

Lectin Staining: Cells are incubated with biotinylated lectins that specifically recognize certain sialic acid linkages or modifications. For example, biotinylated Maackia amurensis lectin II (MALII) for α2-3 linked sialic acids and biotinylated Sambucus nigra lectin (SNA) for α2-6 linked sialic acids.[25]

-

Secondary Staining: A fluorescently labeled streptavidin conjugate (e.g., streptavidin-Alexa Fluor 488) is used to detect the bound biotinylated lectins.[25]

-

Flow Cytometric Analysis: The fluorescence intensity of the stained cells is measured by flow cytometry, providing a semi-quantitative measure of the specific sialic acid epitopes on the cell surface.[25]

-

Specificity Control: To confirm the specificity of staining, cells can be treated with a sialidase to remove sialic acids prior to lectin staining.[25]

Conclusion and Future Perspectives

The O-acetylation of sialic acids is a critical post-translational modification that adds a significant layer of complexity and regulation to the already diverse world of glycobiology. Its roles in modulating immune responses, driving cancer progression, and mediating host-pathogen interactions highlight its importance in health and disease. As our understanding of the enzymes that regulate this modification and the downstream functional consequences grows, so too does the potential for therapeutic intervention. The development of specific inhibitors for SOATs or SIAEs, for instance, could offer novel strategies for treating cancer or autoimmune diseases. The continued development of advanced analytical techniques will be crucial for unraveling the intricate details of the "sialo-code" and harnessing this knowledge for the development of new diagnostics and therapeutics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The sialate O-acetylesterase EstA from gut Bacteroidetes species enables sialidase-mediated cross-species foraging of 9-O-acetylated sialoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Sialate O-acetylesterases: key enzymes in sialic acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O-Acetylated Sialic Acids and Their Role in Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assays of sialate-O-acetyltransferases and sialate-O-acetylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cmm.ucsd.edu [cmm.ucsd.edu]

- 11. Sialate O-acetylesterase - Wikipedia [en.wikipedia.org]

- 12. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cmm.ucsd.edu [cmm.ucsd.edu]

- 15. researchgate.net [researchgate.net]

- 16. Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expression of 9-O-Acetylated Sialic Acid in HPV+ Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cmm.ucsd.edu [cmm.ucsd.edu]

- 19. Specificity and Affinity of Sialic Acid Binding by the Rhesus Rotavirus VP8* Core - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lcms.cz [lcms.cz]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]

- 24. search.library.uq.edu.au [search.library.uq.edu.au]

- 25. Detection of Sialic Acids on the Cell Surface Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-glycolylneuraminic acid (Neu5Gc) versus N-acetylneuraminic acid (Neu5Ac)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural, metabolic, and functional differences between two key sialic acids: N-acetylneuraminic acid (Neu5Ac), which is ubiquitous in humans, and N-glycolylneuraminic acid (Neu5Gc), a non-human sialic acid that can be metabolically incorporated into human tissues. Understanding these differences is critical for research in immunology, oncology, and the development of biotherapeutics, where the presence of Neu5Gc can have significant implications.

Core Structural and Biosynthetic Differences

The fundamental distinction between Neu5Ac and Neu5Gc lies in a single hydroxyl group. This seemingly minor structural variance originates from a significant divergence in their biosynthetic pathways, which has profound evolutionary and physiological consequences.

Structural Difference: Neu5Gc is the hydroxylated derivative of Neu5Ac, containing an extra oxygen atom on the N-acetyl group at the C-5 position.[1][2][3][4][5] This modification is catalyzed by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH).[1][2][4]

Biosynthesis in Mammals: In most mammals, the biosynthesis of Neu5Gc is a direct enzymatic conversion from Neu5Ac. The pathway begins with the synthesis of Neu5Ac in the cytosol. Neu5Ac is then activated to CMP-Neu5Ac by the enzyme CMP-sialic acid synthetase (CSS). In the cytosol of Neu5Gc-producing animals, CMAH hydroxylates CMP-Neu5Ac to form CMP-Neu5Gc.[2][3] Both CMP-Neu5Ac and CMP-Neu5Gc are then transported into the Golgi apparatus to be used by sialyltransferases, which attach the sialic acids to the termini of glycans on glycoproteins and glycolipids.[2]

The Human Exception: Humans are genetically incapable of synthesizing Neu5Gc due to a 92-base-pair exon deletion in the CMAH gene that occurred approximately 2-3 million years ago.[1][4][6] This results in a truncated, non-functional CMAH enzyme, making Neu5Ac the predominant sialic acid in human tissues.[1][4]

Metabolic Incorporation of Neu5Gc in Humans

Despite the inability to synthesize Neu5Gc, it is consistently detected in human tissues, particularly in malignant tumors.[1][4] This occurs through the metabolic incorporation of Neu5Gc from dietary sources, primarily red meats (such as lamb, pork, and beef) and some dairy products.[4][7]

The uptake of exogenous Neu5Gc occurs via a clathrin-independent endocytic pathway, predominantly macropinocytosis.[6][8] Once inside the cell, the free sialic acid is transported from the lysosome to the cytosol, where it enters the same metabolic pathway as endogenous Neu5Ac. The human cellular machinery does not distinguish between the two, allowing Neu5Gc to be activated to CMP-Neu5Gc and subsequently incorporated into newly synthesized glycoconjugates.[8][9] This results in the cell surface display of a non-human, immunogenic sugar, which is termed a "xeno-autoantigen".[10]

Pathophysiological and Immunological Roles

The presence of Neu5Gc on human cells has significant implications for both physiology and pathology, primarily driven by the immune system's recognition of Neu5Gc as foreign.

Xenosialitis: A State of Chronic Inflammation

All humans develop circulating antibodies against Neu5Gc-containing glycans, likely starting in infancy with the introduction of Neu5Gc-rich foods like cow's milk-based formulas.[10] The co-existence of metabolically incorporated Neu5Gc on cell surfaces (the xeno-autoantigen) and circulating anti-Neu5Gc antibodies (xeno-autoantibodies) creates a state of chronic inflammation termed "xenosialitis".[10] This persistent, low-grade immune reaction is hypothesized to contribute to the progression of diseases associated with chronic inflammation, such as atherosclerosis and cancer.[10][11][12]

| Parameter | Condition | Observation | Reference |

| Systemic Inflammation | Cmah−/− mice fed Neu5Gc + anti-Neu5Gc antibodies | Significantly higher serum levels of IL-6 | [8] |

| Atherosclerosis | Cmah−/−Ldlr−/− mice on HFD with Neu5Gc + antibodies | Increased atheromatous plaques | |

| Carcinoma Progression | Cmah−/− mice fed Neu5Gc + anti-Neu5Gc antibodies | Higher incidence of hepatocellular carcinoma | [8] |

Role in Cancer

Neu5Gc is preferentially accumulated in malignant tissues compared to most normal adult tissues.[1][2][4] This accumulation can influence tumor biology in several ways:

-

Immune-mediated Inflammation: The xenosialitis mechanism may promote tumor growth.

-

Modulation of Receptor Signaling: The presence of Neu5Gc on gangliosides can alter cell signaling. For example, Neu5Gc-containing GM3 ganglioside is less effective at inhibiting Epidermal Growth Factor Receptor (EGFR) phosphorylation compared to its Neu5Ac counterpart, potentially leading to increased proliferation.[2][9]

-

Tumor-Associated Antigen: Because it is foreign to the human body, Neu5Gc is considered a tumor-associated antigen and has become a target for cancer immunotherapies.[1]

| Tumor Type | Neu5Ac Concentration | Neu5Gc Concentration | % Neu5Gc of Total Sialic Acid | Reference |

| Throat Cancer & Lymph Nodes | 85 µg/g | 0.03 µg/g | ~0.035% | [1][2] |

| Mixed Tumors (Glycosphingolipid) | 9.7 - 57.8 nmol/mg | 12.4 - 48.1 pmol/mg | 0.03 - 0.14% | [2] |

| Breast Cancer (MUC1 Mucin) | - | - | 1 - 17% | [2] |

Interaction with Siglecs

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins expressed predominantly on immune cells that recognize sialic acids and regulate immune responses. The subtle structural difference between Neu5Ac and Neu5Gc can significantly alter their binding to various Siglecs.

-

Binding Preferences: Different Siglecs exhibit distinct binding preferences. For example, human Siglec-1 (sialoadhesin) strongly prefers Neu5Ac, whereas some non-human primate Siglecs, like chimpanzee and gorilla Siglec-9, show a strong preference for Neu5Gc. Human Siglec-9 recognizes both. Murine CD22 (Siglec-2) prefers Neu5Gc, while human CD22 binds both Neu5Ac and Neu5Gc with similar affinity.

| Siglec | Species | Binding Preference | Binding Affinity (Kb or Kd) | Reference |

| CD22 (Siglec-2) | Human | Binds Neu5Ac and Neu5Gc similarly | Micromolar range for both | |

| CD22 (Siglec-2) | Murine | Prefers Neu5Gc over Neu5Ac | Micromolar range for both | |

| Siglec-9 | Human | Recognizes both Neu5Ac and Neu5Gc | Slight preference for Neu5Ac-glycans | |

| Siglec-9 | Chimpanzee/Gorilla | Strongly prefers Neu5Gc | - | |

| Siglec-3 | Human | Prefers Neu5Ac over Neu5Gc | Slight preference for Neu5Ac-glycans | |

| General Siglec Binding | - | - | Weak monovalent affinity (Kd = 0.1–3 mM) | [3] |

-

Siglec Signaling: Many Siglecs, including Siglec-7 and Siglec-9, possess intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs). Upon binding to their sialic acid ligands, these Siglecs become tyrosine phosphorylated, leading to the recruitment of phosphatases like SHP-1. SHP-1 then dephosphorylates key signaling molecules, dampening cellular activation. For instance, engagement of Siglec-7 or -9 on T cells can inhibit T cell receptor (TCR) signaling by reducing the phosphorylation of ZAP-70 and decreasing the activity of the transcription factor NFAT.[6] The differential binding of Neu5Ac versus Neu5Gc can thus modulate this inhibitory signaling, altering immune cell function.

Experimental Protocols

Accurate detection and quantification of Neu5Ac and Neu5Gc, as well as the antibodies against them, are essential for research in this field. Below are summaries of key methodologies.

Quantification of Sialic Acids by DMB-HPLC

This is the gold standard for detecting and quantifying sialic acids. The method involves acid hydrolysis to release sialic acids from glycoconjugates, followed by derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid group of sialic acids to form a fluorescent adduct. These adducts are then separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Detailed Methodology:

-

Sialic Acid Release: Incubate the glycoprotein sample (5-200 µg) in 2 M acetic acid at 80°C for 2 hours for mild acid hydrolysis.

-

DMB Labeling Reagent Preparation:

-

Dissolve 0.7 mg DMB in a solution containing 436 µL water and 38 µL glacial acetic acid.

-

Add 4 mg of sodium hydrosulfite (reducing agent).

-

This reagent is light-sensitive and should be prepared fresh.

-

-

Derivatization:

-

Add 20 µL of the DMB labeling reagent to the hydrolyzed sample.

-

Incubate in the dark at 50°C for 3 hours.

-

Stop the reaction by adding water (e.g., 480 µL).

-

-

HPLC Analysis:

-

Inject the labeled sample onto a C18 reverse-phase HPLC column.

-

Use an isocratic mobile phase, typically a mixture of acetonitrile, methanol, and water (e.g., 9:7:84 v/v/v).

-

Detect the fluorescent DMB-sialic acid adducts using a fluorescence detector (Excitation: ~373 nm, Emission: ~448 nm).

-

Quantify peaks by comparing their areas to a standard curve generated with known amounts of Neu5Ac and Neu5Gc standards.

-

Detection of Anti-Neu5Gc Antibodies by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used to detect and quantify anti-Neu5Gc antibodies in serum. A key consideration is to avoid any reagents containing animal-derived components (like BSA or animal serum), as these can contain Neu5Gc and cause high background.

Detailed Methodology:

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a Neu5Gc-containing glycoconjugate (e.g., Neu5Gc-rich bovine submaxillary mucin, 1 µ g/well ) in carbonate-bicarbonate buffer (pH 9.5). Incubate overnight at 4°C. As a negative control, coat parallel wells with the corresponding Neu5Ac-glycoconjugate.

-

Washing: Wash wells 3-5 times with PBS.

-

Blocking: Block non-specific binding sites by incubating wells with a Neu5Gc-free blocking buffer (e.g., 1% chicken ovalbumin or 0.1% fish gelatin in PBS) for 1 hour at room temperature.

-

Sample Incubation: Add diluted human serum samples (e.g., 1:100 in blocking buffer) to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that detects human IgG (e.g., HRP-conjugated goat anti-human IgG). Incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Detection: Add a chromogenic substrate (e.g., TMB). Incubate in the dark until color develops (15-30 minutes).

-

Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader. The specific anti-Neu5Gc signal is often determined by subtracting the signal from the Neu5Ac-coated control wells.

Immunohistochemistry (IHC) for Neu5Gc Detection in Tissues

IHC allows for the visualization of Neu5Gc expression within the morphological context of a tissue sample.

Detailed Methodology:

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.

-

Deparaffinization and Rehydration (for FFPE): Sequentially immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally water.

-

Antigen Retrieval (for FFPE): To unmask the antigen, perform heat-induced epitope retrieval, typically by heating the slides in a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.

-

Blocking: Block endogenous peroxidase activity with 3% H₂O₂. Block non-specific antibody binding using a Neu5Gc-free blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a specific primary antibody against Neu5Gc (e.g., affinity-purified chicken anti-Neu5Gc IgY, ~5 µg/mL). A non-immune chicken IgY should be used as a negative control. Incubate overnight at 4°C.

-

Secondary Antibody Incubation: After washing, apply a biotinylated secondary antibody (e.g., biotinylated anti-chicken antibody).

-

Signal Amplification: Apply a streptavidin-HRP conjugate.

-

Visualization: Add a chromogen substrate like DAB, which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Lightly stain the tissue with a counterstain like hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip.

-

Analysis: Examine under a microscope. Specific staining indicates the presence of Neu5Gc.

Sialoglycan Microarray Analysis

Sialoglycan microarrays are a high-throughput tool for profiling the binding specificity of antibodies or lectins against a large library of different sialylated glycans, including matched Neu5Ac/Neu5Gc pairs.

Detailed Methodology:

-

Array Fabrication:

-

Synthesize or isolate a library of glycans with a linker containing a primary amine group.

-

Dissolve each glycan in a print buffer (e.g., 300 mM phosphate buffer, pH 8.5).

-

Using a robotic microarray printer, spot nanoliter volumes of each glycan solution onto an activated slide surface (e.g., NHS-activated glass), where they become covalently attached.

-

Allow coupling to proceed, then block any remaining active sites.

-

-

Binding Assay:

-

Block the fabricated microarray slide to prevent non-specific binding.

-

Incubate the array with the sample of interest (e.g., diluted human serum for antibody profiling, or a purified, fluorescently-labeled Siglec-Fc chimera).

-

Wash the slide to remove unbound proteins.

-

If detecting human antibodies, incubate with a fluorescently labeled secondary antibody (e.g., Cy3-labeled anti-human IgG).

-

-

Data Acquisition and Analysis:

-

Scan the slide using a microarray scanner at the appropriate wavelength.

-

Use specialized software to quantify the fluorescence intensity of each spot.

-

Analyze the data to determine the binding pattern and compare the relative binding to Neu5Ac- versus Neu5Gc-terminated glycans.

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 6. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dietary Neu5Ac Intervention Protects Against Atherosclerosis Associated with Human-Like Neu5Gc loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of a Non-Human Sialic Acid in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A uniquely human consequence of domain-specific functional adaptation in a sialic acid-binding receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Behavior of glycolylated sialoglycans in the binding pockets of murine and human CD22 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Terminal Epitope-Dependent Branch Preference of Siglecs Toward N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of Protecting Groups in Sialic Acid Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sialic acids, terminal monosaccharides on vertebrate cell surface glycans, are pivotal in a myriad of biological processes, including cell recognition, signaling, and pathogenesis. Their unique structural features, notably the C-1 carboxyl group, the C-5 amino or hydroxyl group, and a glycerol side chain, present significant challenges in chemical synthesis. The strategic use of protecting groups is paramount to achieving regioselective modifications and stereoselective glycosylations. This technical guide provides a comprehensive overview of the function of protecting groups in sialic acid chemistry, detailing their application, influence on reaction outcomes, and the experimental protocols for their introduction and removal. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis and modification of sialic acids and their derivatives.

Introduction: The Imperative for Protection in Sialic Acid Chemistry

The chemical manipulation of sialic acids is complicated by the presence of multiple reactive functional groups: a carboxylic acid, an amino group (most commonly N-acetylated), and four hydroxyl groups. Protecting groups are essential temporary modifications that mask these functional groups, preventing undesired side reactions and directing the reactivity of the sialic acid molecule. The choice of protecting group strategy is critical and directly impacts the yield, regioselectivity, and stereoselectivity of subsequent reactions, particularly the challenging sialylation (glycosylation) reaction. An ideal protecting group should be introduced in high yield, stable to the desired reaction conditions, and removed selectively under mild conditions without affecting other parts of the molecule.[1]

Protecting Group Strategies for Sialic Acid Functional Groups

The strategic protection of sialic acid's functional groups is a cornerstone of its chemical synthesis. Different protecting groups are employed for the carboxyl, hydroxyl, and amino moieties, each with distinct advantages and implications for reactivity and stereoselectivity.

Carboxyl Group Protection

The protection of the C-1 carboxyl group is often the first step in sialic acid modification. This prevents its interference in subsequent reactions, particularly those involving the hydroxyl groups.

-

Methyl (Me) and Ethyl (Et) Esters: These are the most common and readily introduced protecting groups for the carboxyl function.[2] Esterification can be achieved using methods like Fischer esterification (e.g., methanol with an acid catalyst) or by reaction with diazomethane.[2] While convenient, methyl esters can sometimes lead to lower α-selectivity in glycosylation reactions compared to more sterically demanding groups.[3]

-

Benzyl (Bn) Ester: The benzyl ester offers the advantage of being removable under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is orthogonal to many other protecting groups.[4][5][6] This makes it a valuable choice in multi-step syntheses of complex sialoglycans.

-

Silyl Esters: Silyl esters, such as the trimethylsilyl (TMS) ester, can also be employed, though they are more labile and typically used for temporary protection.

Hydroxyl Group Protection

The four hydroxyl groups of sialic acid (at C-4, C-7, C-8, and C-9) exhibit different reactivities, allowing for regioselective protection.

-

Acyl Groups (Acetyl - Ac, Benzoyl - Bz): Acetyl and benzoyl esters are widely used to protect the hydroxyl groups. They are introduced using the corresponding acid anhydride or chloride in the presence of a base like pyridine.[7] These groups are stable to acidic conditions and are typically removed by base-catalyzed saponification (e.g., sodium methoxide in methanol, known as Zemplén deacetylation).[3][8] The presence of acyl groups can influence the conformation of the sialyl donor and thus the stereochemical outcome of glycosylation.

-

Benzyl (Bn) Ethers: Benzyl ethers are robust protecting groups, stable to both acidic and basic conditions. They are introduced using benzyl bromide with a base like sodium hydride.[] Their removal is typically achieved by catalytic hydrogenolysis.[4][10][11][12][13] The use of multiple benzyl ethers can significantly increase the reactivity of the glycosyl donor (an "armed" donor).

-

Silyl Ethers (TBDMS, TIPS, TBDPS): Silyl ethers offer a range of stabilities depending on the steric bulk of the silicon substituents (e.g., TIPS > TBDPS > TBDMS > TES > TMS).[1] They are introduced using the corresponding silyl chloride and a base like imidazole. Their removal is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[1][14] The strategic use of different silyl ethers allows for orthogonal deprotection strategies. Silicon-based protecting groups at the C-4 position have been shown to have a significant influence on sialylation reactions.[15][16]

Amino Group Protection

The C-5 amino group, typically found as an N-acetyl group in Neu5Ac, can be modified to influence the reactivity and stereoselectivity of sialylation.

-

N-Acetyl (NAc): This is the natural functionality and is often left unprotected. However, its presence can sometimes lead to mixtures of α- and β-glycosides.

-

N-Phthaloyl (NPhth): The phthaloyl group is a bulky, electron-withdrawing group that can significantly enhance α-selectivity in sialylation reactions, an effect attributed to a "fixed dipole effect".[16][17] It is introduced using phthalic anhydride and can be removed with hydrazine.

-

N-2,2,2-Trichloroethoxycarbonyl (NTroc): The Troc group is another electron-withdrawing group that promotes α-sialylation.[18] It is orthogonal to many other protecting groups and can be selectively removed under reductive conditions, for example, with zinc in acetic acid.[14][17][19][20][21]

-

5-N,4-O-Carbonyl (Oxazolidinone): A cyclic carbamate linking the C-5 nitrogen and the C-4 oxygen creates a rigid oxazolidinone ring. This conformational constraint has been shown to be highly effective in directing α-sialylation, often leading to excellent yields and stereoselectivity.[22][23][24]

Impact of Protecting Groups on Sialylation Reactions

The ultimate goal of protecting group strategies in sialic acid chemistry is often to control the outcome of the glycosylation reaction to form the desired α- or β-sialoside.

Stereoselectivity

-

α-Sialylation: The formation of the thermodynamically less stable α-linkage is a significant challenge. Electron-withdrawing groups on the C-5 nitrogen, such as N-phthaloyl and N-Troc, and the conformationally rigid 5-N,4-O-carbonyl protecting group, have proven to be highly effective in promoting α-selectivity.[17][23][24] The use of nitrile solvents like acetonitrile can also favor the formation of the α-anomer through the formation of a β-nitrilium ion intermediate.[3]

-

β-Sialylation: While less common in nature, the synthesis of β-sialosides is also of interest. Certain reaction conditions and protecting group combinations can favor the formation of the β-anomer. For instance, the use of a 5-N,7-O-carbonyl protected sialyl donor in acetonitrile has been shown to result in β-selectivity.[18][25]

Reactivity

The nature of the protecting groups also modulates the reactivity of the sialyl donor. "Arming" a donor with electron-donating protecting groups like benzyl ethers generally increases its reactivity. Conversely, "disarming" a donor with electron-withdrawing groups like acyl esters decreases its reactivity. This difference in reactivity can be exploited in "one-pot" glycosylation strategies where donors of varying reactivity are sequentially activated.

Quantitative Data on Sialylation Reactions

The following tables summarize quantitative data from the literature, illustrating the impact of different protecting groups on the yield and stereoselectivity of sialylation reactions.

Table 1: Influence of C-5 Amino Protecting Group on Sialylation of a Galactose Acceptor

| Sialyl Donor C-5 Protection | Glycosylation Conditions | Acceptor | Product Linkage | Yield (%) | α:β Ratio | Reference |

| N-Acetyl | NIS, TfOH, CH₃CN/CH₂Cl₂ | Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside | α/β(2→6) | 75 | 1:1.2 | [3] |

| N-Phthaloyl | TMSOTf, CH₂Cl₂ | Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside | α(2→6) | 92 | >95:5 | [17] |

| N-Troc | NIS, TfOH, CH₃CN/CH₂Cl₂ | Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside | α/β(2→6) | 85 | 4:1 | [19][20] |

| 5-N,4-O-Carbonyl | NIS, TfOH, CH₂Cl₂ | Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside | α(2→6) | 91 | >95:5 |

Table 2: Influence of Carboxyl and Hydroxyl Protecting Groups on Sialylation

| Carboxyl Protection | Hydroxyl Protection | Glycosylation Conditions | Acceptor | Product Linkage | Yield (%) | α:β Ratio | Reference |

| Methyl Ester | Acetyl | Ag₂CO₃, CH₂Cl₂ | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | α/β(2→6) | 60 | 1:1 | [3] |

| Benzyl Ester | Acetyl | Ag₂CO₃, CH₂Cl₂ | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | α/β(2→6) | 75 | 2:1 | [3] |

| Methyl Ester | Benzyl | NIS, TfOH, CH₃CN/CH₂Cl₂ | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | α(2→6) | 88 | >10:1 | [3] |

Experimental Protocols

This section provides detailed methodologies for key protection and deprotection reactions in sialic acid chemistry.

Protection of the Carboxyl Group as a Methyl Ester

Materials:

-

N-Acetylneuraminic acid (Neu5Ac)

-

Anhydrous Methanol (MeOH)

-

Dowex 50W-X8 (H⁺ form) resin

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated, aqueous)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of Neu5Ac (1.0 g, 3.23 mmol) and Dowex 50W-X8 (H⁺ form) resin (1.0 g) in anhydrous MeOH (50 mL) is heated at reflux for 4 hours.

-

The reaction mixture is cooled to room temperature and filtered to remove the resin.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in DCM (50 mL) and washed with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the methyl ester of Neu5Ac as a white solid.

Deprotection of the Methyl Ester (Saponification)

Materials:

-

Sialic acid methyl ester

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) solution (1 M, aqueous)

-

Dowex 50W-X8 (H⁺ form) resin

-

Water

Procedure:

-

The sialic acid methyl ester (1.0 mmol) is dissolved in MeOH (10 mL).

-

A 1 M aqueous NaOH solution (1.2 mL, 1.2 mmol) is added, and the mixture is stirred at room temperature for 2 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The solution is neutralized with Dowex 50W-X8 (H⁺ form) resin until the pH is approximately 7.

-

The resin is filtered off, and the filtrate is concentrated under reduced pressure.

-

The residue is co-evaporated with water to remove any remaining methanol, yielding the deprotected sialic acid.

Protection of Hydroxyl Groups by Acetylation

Materials:

-

Sialic acid derivative with free hydroxyl groups

-

Anhydrous Pyridine

-

Acetic anhydride (Ac₂O)

-

Toluene

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) solution (1 M, aqueous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated, aqueous)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The sialic acid derivative (1.0 mmol) is dissolved in anhydrous pyridine (10 mL).

-

Acetic anhydride (5.0 mL, 53 mmol) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The mixture is concentrated under reduced pressure, and the residue is co-evaporated with toluene (3 x 10 mL) to remove residual pyridine.

-

The residue is dissolved in DCM (50 mL) and washed with 1 M aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the per-O-acetylated product.

Deprotection of Acetyl Groups (Zemplén Deacetylation)

Materials:

-

Per-O-acetylated sialic acid derivative

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe) solution in MeOH (0.5 M)

-

Amberlite IR-120 (H⁺ form) resin

Procedure:

-

The per-O-acetylated sialic acid derivative (1.0 mmol) is dissolved in anhydrous MeOH (20 mL).

-

A catalytic amount of 0.5 M NaOMe in MeOH is added until the pH reaches 9-10.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Once the reaction is complete, the solution is neutralized with Amberlite IR-120 (H⁺ form) resin.

-

The resin is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the deprotected product.[3][8][26]

Protection of the C-5 Amino Group with a Troc Group

Materials:

-

5-Amino sialic acid derivative

-

Dioxane

-

Sodium bicarbonate (NaHCO₃)

-

2,2,2-Trichloroethyl chloroformate (Troc-Cl)

Procedure:

-

The 5-amino sialic acid derivative (1.0 mmol) is dissolved in a mixture of dioxane (10 mL) and water (5 mL).

-

Sodium bicarbonate (2.5 mmol) is added, and the mixture is cooled to 0 °C.

-

Troc-Cl (1.2 mmol) is added dropwise, and the reaction is stirred at room temperature for 3 hours.

-

The reaction mixture is concentrated, and the residue is purified by column chromatography to give the N-Troc protected product.[14]

Deprotection of the N-Troc Group

Materials:

-

N-Troc protected sialic acid derivative

-

Acetic acid (AcOH)

-

Zinc dust (activated)

-

Dichloromethane (DCM)

-

Ammonia solution (aqueous)

Procedure:

-

The N-Troc protected sialic acid derivative (1.0 mmol) is dissolved in acetic acid (10 mL).

-

Activated zinc dust (10 mmol) is added in portions, and the mixture is stirred vigorously at room temperature for 1-2 hours.

-

The reaction is monitored by TLC. Upon completion, the mixture is filtered through Celite, and the filtrate is concentrated.

-

The residue is dissolved in DCM, and the solution is washed with a dilute aqueous ammonia solution to remove acetic acid.

-

The organic layer is dried and concentrated to afford the deprotected amine.[17][19][21]

Signaling Pathways and Experimental Workflows

The strategic use of protecting groups is fundamental to synthesizing sialic acid derivatives for studying their roles in biological signaling pathways.

Siglec Signaling Pathway

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialic acid-terminated glycans. The interaction between sialic acids and Siglecs can modulate immune responses. Inhibitory Siglecs, which contain immunoreceptor tyrosine-based inhibition motifs (ITIMs) in their cytoplasmic tails, are particularly important in maintaining immune homeostasis.

Figure 1: Simplified Siglec Signaling Pathway.

Experimental Workflow for Sialoglycan Synthesis

The chemical synthesis of a target sialoglycan involves a multi-step process where protecting group manipulations are central.

Figure 2: General workflow for chemical synthesis of sialoglycans.

Orthogonal Protecting Group Strategy

For the synthesis of complex sialoglycans with multiple branches, an orthogonal protecting group strategy is essential. This allows for the selective deprotection of one hydroxyl group for glycosylation without affecting other protecting groups.

Figure 3: Logical flow of an orthogonal protecting group strategy.

Conclusion

The judicious selection and application of protecting groups are indispensable for the successful chemical synthesis and modification of sialic acids. This guide has provided a comprehensive overview of the various protecting groups employed for the carboxyl, hydroxyl, and amino functionalities of sialic acid, with a focus on their impact on reactivity and stereoselectivity in glycosylation reactions. The provided quantitative data, detailed experimental protocols, and workflow diagrams are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate the complexities of sialic acid chemistry and to design effective synthetic strategies for the creation of novel sialoglycoconjugates for therapeutic and research applications. As our understanding of the "sialome" continues to expand, the development of novel and more efficient protecting group strategies will undoubtedly remain a critical area of research.

References

- 1. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Benzyl Esters [organic-chemistry.org]

- 6. Hydrogenolysis of benzyl esters with palladium-on-carbon catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 10. jocpr.com [jocpr.com]

- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Studies on the Effect of Silicon Based Protecting Groups in Sialylations - ProQuest [proquest.com]

- 16. Sialylations reactions: Expanding the effect of silicon protecting groups at C-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. medchemexpress.com [medchemexpress.com]

- 20. jocpr.com [jocpr.com]

- 21. trans-Sialylation: a strategy used to incorporate sialic acid into oligosaccharides - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Molecular Insights into the Engagement of High-Affinity Sialylated Ligands to Human CD22 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 118865-38-6: 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 118865-38-6, scientifically known as 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester. This document is intended for researchers, scientists, and professionals in the field of drug development and glycobiology.

Chemical Identification and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 118865-38-6 | N/A |

| Systematic Name | This compound | N/A |

| Molecular Formula | C₂₄H₃₃NO₁₆ | [1] |

| Molecular Weight | 591.52 g/mol | [2] |

| Appearance | Off-White Solid | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol. | N/A |

| Melting Point | Data not available for this specific compound. A closely related compound, N-acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate (CAS 73208-82-9), has a reported melting point of 157 °C. | N/A |

| Boiling Point | Data not available | N/A |

| Storage Temperature | ≤ -10 °C is recommended for similar compounds. | N/A |

Biological Significance and Applications

As a derivative of sialic acid, this compound is primarily utilized as a biochemical reagent in the field of glycobiology.[3][4][5] Sialic acids are terminal monosaccharides on glycan chains of glycoproteins and glycolipids, playing crucial roles in various biological processes. The O-acetylation of sialic acids can modulate their biological functions.[1][3]

Key applications include:

-

Glycobiology Research: It serves as a valuable tool for studying the metabolism of sialic acids and their roles in cellular interactions.[2] The acetylated form enhances solubility and stability, making it suitable for various laboratory applications.[2]

-

Synthesis of Sialylated Glycoconjugates: This compound is used as a building block in the chemical synthesis of more complex molecules containing sialic acid, which are essential for investigating cell recognition and signaling processes.[2]

-

Vaccine Development: There is potential for its use in vaccine formulations to enhance immune responses.[2]

O-acetylated sialic acids are involved in a variety of cellular processes, and their dysregulation has been associated with certain diseases. They can act as receptor determinants for viruses and play roles in embryogenesis, development, and immunological processes.[1] The modification of sialic acids by O-acetylation can influence their recognition by endogenous lectins like Siglecs, which are important in regulating immune cell functions.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for the synthesis and analysis of related acetylated sialic acid derivatives can be adapted.

General Synthesis of Peracetylated Sialic Acid Methyl Esters

The synthesis of peracetylated sialic acid derivatives often involves the protection of hydroxyl and carboxyl groups of the parent sialic acid. A representative, though not specific, synthetic approach for a related compound involves the reaction of a glycosyl chloride precursor with an alcohol in the absence of a promoter.

Example Synthetic Workflow for a Related Compound:

This process typically yields the protected methyl sialoside, which can then be purified using standard techniques like silica gel chromatography. For the specific synthesis of the title compound, one would start with N-acetylglycolylneuraminic acid.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. While specific spectra for this compound are not available, data for related N-acetylneuraminic acid derivatives show characteristic signals for the acetyl and methyl ester groups. For instance, in a related compound, the acetyl methyl protons typically resonate around 2 ppm, and the methyl ester protons appear around 3.7-3.8 ppm in ¹H NMR. In ¹³C NMR, the carbonyl carbons of the acetyl groups appear around 170 ppm, and the methyl carbons are found at approximately 20-23 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For acetylated sialic acids, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

Signaling and Biological Pathways

O-acetylated sialic acids are known to play a modulatory role in various signaling pathways by affecting cell-cell and cell-pathogen interactions. The acetylation can either mask or create binding sites for specific proteins (lectins).

Modulation of Siglec Binding:

Siglecs (Sialic acid-binding immunoglobulin-like lectins) are a family of receptors primarily expressed on immune cells that recognize sialic acids. The O-acetylation of sialic acids can either enhance or inhibit Siglec binding, thereby modulating immune responses. For example, O-acetylation can negatively regulate the binding of CD22 (Siglec-2), a B-cell inhibitory receptor.[3]

This diagram illustrates the general principle of how O-acetylation of sialic acids can influence cellular signaling through interactions with Siglec receptors. The specific role of this compound in such pathways would require further experimental investigation.

Pathogen Interaction:

The O-acetylation of sialic acids can also affect the binding of pathogens, such as viruses and bacteria, to host cells. For some viruses, O-acetylated sialic acids are essential for receptor recognition, while for others, they can inhibit attachment.[1]

References

- 1. Functions and Biosynthesis of O-Acetylated Sialic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-Acetylated Sialic Acids and Their Role in Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.tue.nl [research.tue.nl]

The Unseen Influence: A Technical Guide to the Biological Significance of O-Acetylation on Sialic Acids

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Role of Sialic Acid O-Acetylation in Cellular Processes and Disease

The subtle yet profound impact of O-acetylation on sialic acids is a rapidly advancing field of study with significant implications for human health and therapeutic development. This in-depth technical guide provides a comprehensive overview of the biological significance of this crucial post-translational modification, offering valuable insights for researchers, scientists, and drug development professionals. The guide delves into the molecular mechanisms, analytical methodologies, and pathological implications of sialic acid O-acetylation, presenting a wealth of information in a structured and accessible format.

Introduction: The Layer of Complexity

Sialic acids, the terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, play a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The addition of an O-acetyl group to the sialic acid backbone introduces a significant layer of structural and functional diversity. This modification, occurring primarily at the C4, C7, C8, and C9 positions, can dramatically alter the biological activity of sialoglycans, influencing everything from pathogen binding to cancer progression.[1][2] The dynamic nature of O-acetylation, regulated by the interplay of sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs), provides a sophisticated mechanism for fine-tuning cellular functions.[1][3]

The Enzymatic Machinery of O-Acetylation

The reversible nature of sialic acid O-acetylation is governed by two key enzyme families:

-

Sialate-O-Acetyltransferases (SOATs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to sialic acid residues. The most well-characterized mammalian SOAT is the Capsule Structure 1 Domain Containing 1 (CASD1), which is responsible for the O-acetylation of CMP-sialic acids within the Golgi apparatus.[4][5][6][7]

-

Sialate-O-Acetylesterases (SIAEs): These enzymes remove the O-acetyl groups from sialic acids. Human SIAE has been identified and characterized, and its activity is crucial for regulating the levels of O-acetylated sialoglycans.[8][9][10]

The balanced activity of these enzymes is critical for maintaining cellular homeostasis, and dysregulation of their function has been implicated in various diseases.

Biological Significance of Sialic Acid O-Acetylation

The presence or absence of an O-acetyl group on sialic acids can have profound biological consequences, acting as a molecular switch that modulates a wide range of cellular processes.

Modulation of Pathogen Interactions

O-acetylation of sialic acids is a key factor in the interplay between hosts and pathogens, particularly viruses.

-

Influenza Viruses: O-acetylation can either promote or inhibit viral binding and entry, depending on the virus strain and the position of the O-acetyl group. For instance, influenza C and D viruses specifically recognize 9-O-acetylated sialic acids as receptors for entry.[1][11][12][13] Conversely, O-acetylation at other positions can mask the binding sites for influenza A and B viruses, thereby inhibiting infection.[14]

-

Rotaviruses: While sialic acids are known ligands for rotaviruses, the influence of O-acetylation on this interaction is an area of ongoing research.[15][16][17] Studies suggest that rotaviruses preferentially bind to O-linked sialylglycoconjugates and sialomucins, and modifications like O-acetylation could modulate this binding.[11][15][18]

Regulation of the Immune System

O-acetylation of sialic acids plays a critical role in immune recognition and signaling, primarily through its influence on the binding of Siglecs (Sialic acid-binding immunoglobulin-like lectins). Siglecs are a family of inhibitory receptors expressed on immune cells that recognize sialic acids as self-associated molecular patterns (SAMPs), thereby preventing autoimmune reactions.

O-acetylation can abrogate the binding of Siglecs to their sialoglycan ligands, effectively acting as an "on/off" switch for inhibitory signaling.[19] For example, 9-O-acetylation of sialic acids can block the binding of CD22 (Siglec-2), a key inhibitory receptor on B cells, leading to altered B-cell activation and signaling.[11] This modulation of Siglec engagement has significant implications for autoimmune diseases and cancer immunotherapy.[2][20][21]

Role in Cancer Biology

Aberrant O-acetylation patterns are a hallmark of many cancers and have been implicated in tumor progression, metastasis, and apoptosis.

-

Apoptosis: The O-acetylation of the ganglioside GD3 is a critical regulator of apoptosis. While GD3 is a pro-apoptotic molecule, its 9-O-acetylated form (O-Ac-GD3) is anti-apoptotic and protects tumor cells from cell death.[1][18][19][22][23] This switch from a pro- to an anti-apoptotic molecule provides a significant survival advantage to cancer cells.

-

Metastasis: Changes in sialic acid O-acetylation can influence the metastatic potential of cancer cells by altering their adhesion properties.

-

Therapeutic Targeting: The differential expression of O-acetylated gangliosides, such as O-acetyl-GD2 in neuroblastoma, on cancer cells compared to normal tissues makes them attractive targets for immunotherapy.[17][24] Monoclonal antibodies specifically targeting these O-acetylated structures are being explored as a therapeutic strategy to reduce the side effects associated with targeting the non-acetylated forms.[17][24]

Quantitative Data on the Impact of O-Acetylation

The following tables summarize key quantitative data on the effects of sialic acid O-acetylation.

| Interaction | Sialic Acid Form | Binding Affinity (Kd) / IC50 | Reference |

| Siglec-Ligand Interactions | |||

| Human CD22 | Neu5Acα(2–6)Gal | 281 ± 10 μM | |

| Human CD22 | 9-BPC-Neu5Acα(2-6)LacNAc | 0.20 μM (IC50) | |

| Murine CD22 | 9-BPA-Neu5Gcα(2-6)LacNAc | 0.80 μM (IC50) | |

| Siglec-9 | α2,6SLN (monomeric) | ~19.2 mM | |

| Siglec-9 | LGALS3BP (sialylated glycoprotein) | 1.2 ± 0.2 μM | |

| Viral Neuraminidase Inhibition | |||

| Influenza A (H1N1) Neuraminidase | Oseltamivir | - | [1][3][19] |